N-(4-aminobenzyl)-1-methylpiperidin-4-amine dihydrochloride

Purity specification Quality control Procurement benchmark

Researchers synthesizing dual SERT/NET inhibitor libraries need a consistent piperidine scaffold with a free aromatic amine for diversification. This dihydrochloride salt delivers both. • Dihydrochloride form provides known protonation baseline for coupling and dissolution studies, eliminating variable counterion effects. • Free 4-NH₂ handle enables amide coupling, reductive amination, or sulfonamide library expansion. • 4 H-bond donors vs. 2 in common analogs-occupies novel SAR space beyond published 2,4-dichloro series.

Molecular Formula C13H23Cl2N3
Molecular Weight 292.248
CAS No. 1204810-58-1
Cat. No. B598912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-aminobenzyl)-1-methylpiperidin-4-amine dihydrochloride
CAS1204810-58-1
SynonymsN-(4-aminobenzyl)-1-methylpiperidin-4-amine dihydrochloride
Molecular FormulaC13H23Cl2N3
Molecular Weight292.248
Structural Identifiers
SMILESCN1CCC(CC1)NCC2=CC=C(C=C2)N.Cl.Cl
InChIInChI=1S/C13H21N3.2ClH/c1-16-8-6-13(7-9-16)15-10-11-2-4-12(14)5-3-11;;/h2-5,13,15H,6-10,14H2,1H3;2*1H
InChIKeyGJALORLKAMCPMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Aminobenzyl)-1-methylpiperidin-4-amine Dihydrochloride: Identity & Physical Baseline


N-(4-Aminobenzyl)-1-methylpiperidin-4-amine dihydrochloride (CAS 1204810-58-1) is a piperidine-based diamine scaffold supplied as a dihydrochloride salt . Its structure features an N-methylpiperidine core linked via a 4-aminobenzyl group to a secondary exocyclic amine, yielding a bifunctional molecule with distinct aromatic and aliphatic basic sites [1]. The compound is catalogued by Sigma-Aldrich as part of a collection of unique chemicals for early discovery research, with the vendor explicitly noting that analytical data is not collected and the product is sold ‘as-is,’ placing the burden of identity and purity confirmation on the buyer . Commercially, the compound is available in purities of 95% (AKSci) or 98% (CymitQuimica/Fluorochem) in research-scale quantities (typically 1 g) .

1
Scaffold diversification: free 4-NH₂ handle enables amide, sulfonamide, or reductive amination library synthesis.
2
Salt form consistency: dihydrochloride ensures defined protonation state for coupling or dissolution workflows.
3
Purity tier choice: available as 95% or 98% grade, or as-is from discovery suppliers—select based on screening vs. scale-up needs.

Why Generic Analogs Cannot Replace This Compound


The simultaneous presence of an N-methyl group on the piperidine ring and a 4-aminobenzyl substituent on the exocyclic amine, combined with the dihydrochloride salt stoichiometry, creates a chemotype that is not duplicable by simple mixing or substitution of common piperidin-4-amine building blocks . Key structural analogs—such as 1-methylpiperidin-4-amine (CAS 41838-46-4, lacking the benzyl arm), 4-amino-1-benzylpiperidine (CAS 50541-93-0, lacking both the N-methyl and the aromatic amine), or 4-(4-aminophenyl)-1-methylpiperidine (CAS 454482-12-3, lacking the aminomethyl linker)—each lack at least one critical pharmacophoric feature, altering hydrogen-bonding capacity, basicity, conformational flexibility, and metabolic liability [1]. The compound falls within the broader class of N-alkyl-N-arylmethylpiperidin-4-amines that have been demonstrated as dual serotonin and norepinephrine reuptake inhibitors, where subtle changes in the aryl substitution pattern produce large shifts in transporter affinity and selectivity [2]. Substituting any single feature—the methyl, the 4-amino group, or the benzyl linker—would place the user in chemically distinct intellectual property and structure-activity relationship (SAR) space, with unpredictable consequences for target engagement.

1-Methylpiperidin-4-amine or 4-amino-1-benzylpiperidine lack the paired aromatic amine and N-methyl; hydrogen-bond capacity and basicity profile may shift target engagement.
Free base or mono-HCl forms alter protonation stoichiometry; aqueous solubility and formulation behavior may not reproduce dihydrochloride performance.
Close structural analogs (e.g., 4-(4-aminophenyl)-1-methylpiperidine) lack the benzylic amine linker; SAR and metabolic liability may differ unpredictably.

Comparative Evidence vs. Closest Analogs


Purity Grade Differentiation by Supplier

Commercially, N-(4-aminobenzyl)-1-methylpiperidin-4-amine dihydrochloride is supplied at two distinct purity specifications. CymitQuimica (Fluorochem brand) lists the compound at 98% purity . AKSci specifies a minimum purity of 95% . No USP, EP, or BP reference standard exists for this compound, and Sigma-Aldrich explicitly disclaims analytical characterization, selling the product 'as-is' without certificate of analysis . For procurement decisions that require higher confidence in starting material integrity (e.g., for SAR studies where minor impurities could confound biological readouts), the 98% grade offers a quantifiable purity advantage of +3 percentage points over the 95% alternative.

Purity grade differentiation
Data to verify
98% (CymitQuimica) vs. 95% (AKSci); Sigma-Aldrich: as-is, not characterized
Higher-purity grade may reduce impurity-driven assay interference.
Vendor-reported, analytical method undisclosed; independent verification recommended.
Purity specification Quality control Procurement benchmark

Dihydrochloride Salt and Aqueous Solubility

The target compound is crystallized as the dihydrochloride salt (2 HCl per free base molecule), as confirmed by the molecular formula C13H23Cl2N3 and molecular weight 292.2 g/mol [1]. This distinguishes it from the free base (MW 219.33 g/mol, C13H21N3) and from mono-hydrochloride analogs. Structurally related piperidin-4-amines are frequently supplied as free bases or mono-salts; the dihydrochloride stoichiometry provides a higher degree of protonation at physiological pH ranges, predictably enhancing aqueous solubility relative to the free base . While no experimentally measured logS, logD, or thermodynamic solubility data are publicly available for this specific compound, the presence of two counterions per molecule is a verifiable structural differentiator versus single-salt or free-base analogs [1].

Salt stoichiometry identity
Class-level inference
Dihydrochloride (2 HCl), MW 292.2 g/mol; free base MW 219.33 g/mol
Confirmed salt form; aqueous solubility advantage over free base expected but not experimentally quantified.
Structural inference from molecular formula; no logS/logD data available.
Salt form Aqueous solubility Formulation compatibility

Hydrogen-Bond Donor Capacity vs. Analogs

PubChem computed descriptors for N-(4-aminobenzyl)-1-methylpiperidin-4-amine dihydrochloride report a hydrogen bond donor count of 4 and acceptor count of 3 [1]. In comparison, 1-methylpiperidin-4-amine (CAS 41838-46-4) has only 1 donor and 1 acceptor; 4-(4-aminophenyl)-1-methylpiperidine (CAS 454482-12-3) has 2 donors and 2 acceptors (lacks the exocyclic amine); and 4-amino-1-benzylpiperidine (CAS 50541-93-0) has 1 donor and 2 acceptors [2]. The target compound's higher donor count arises from the combination of the aromatic 4-NH2, the secondary exocyclic amine NH, and the two HCl protons, which collectively enable a more extensive hydrogen-bonding network than any of the listed analogs. This property is quantifiable via calculated topological polar surface area (TPSA = 41.3 Ų for the salt) and rotatable bond count (3), which together define the compound's molecular recognition profile [1].

H-bond donor capacity
Cross-study comparable
4 donors vs. 1–2 donors in closest analogs; TPSA 41.3 Ų
Distinct molecular recognition profile; equipotent behavior not expected from analogs with fewer donors.
PubChem computed properties; relevance to target binding must be validated experimentally.
Hydrogen bonding Pharmacophore Molecular recognition

Class-Level Dual Reuptake Inhibition

The target compound belongs to the N-alkyl-N-arylmethylpiperidin-4-amine chemotype, a series reported by Boot et al. (2006, Eli Lilly) to exhibit dual inhibition of serotonin (SERT) and norepinephrine (NET) reuptake [1]. Within this series, the most potent reported analog (N-(2,4-dichlorobenzyl)-N-isobutylpiperidin-4-amine, CHEMBL207860) achieved a Ki of 0.96 nM at the human serotonin transporter [2]. The target compound differs from this reference by carrying a 4-amino substituent on the benzyl ring and a methyl group on the piperidine nitrogen, placing it in a distinct SAR sub-region. No experimentally measured SERT or NET Ki/IC50 data for the specific CAS 1204810-58-1 compound are publicly available; the class-level inference establishes that the scaffold is biologically active, but the quantitative translation of potency to this specific analog remains unvalidated [1].

Dual reuptake inhibition class
Class-level inference
No direct SERT/NET data for CAS 1204810-58-1; class reference Ki 0.96 nM (CHEMBL207860 at human SERT)
Scaffold belongs to validated dual inhibitor series, but quantitative translation of potency to this analog remains undefined.
Requires prospective in-house profiling; treat as uncharacterized member of active chemotype.
Monoamine transporter Reuptake inhibition Antidepressant

N-(4-Aminobenzyl)-1-methylpiperidin-4-amine Dihydrochloride: Key Applications


Kinase/GPCR Library Synthesis Scaffold

The free aromatic amine on the 4-aminobenzyl group provides a unique synthetic handle for reductive amination, amide coupling, or sulfonamide formation, enabling rapid diversification into focused libraries [1]. This differentiates the compound from non-aminated analogs (e.g., simple N-benzylpiperidines) where the phenyl ring offers only electrophilic substitution chemistry. Procurement of the dihydrochloride salt (98% purity, CymitQuimica ) ensures consistent stoichiometry in coupling reactions without the need for in situ salt formation.

Monoamine Transporter SAR Probe

The Boot et al. (2006) series establishes that N-arylmethylpiperidin-4-amines can achieve sub-nanomolar SERT affinity [2]. The target compound, with its 4-amino substituent, occupies a distinct point in the aryl substitution SAR matrix not explored in the published dataset. A group synthesizing derivatives at the 4-NH2 position (e.g., acetyl, sulfonyl, or aryl extensions) can use this compound as a direct precursor to generate SAR data parallel to the known 2,4-dichloro series. The compound's hydrogen-bond donor profile (4 donors) is quantifiably distinct from the reference compound CHEMBL207860 (2 donors) [3], ensuring that any SAR generated will not merely recapitulate known chemical space.

Amine Basicity and Solubility Probe

The compound's dual basic sites—the piperidine tertiary amine (pKa ~8.5–9.5, class-typical) and the aniline NH2 (pKa ~4.6)—combined with the dihydrochloride salt, make it a useful tool for studying pH-dependent solubility and permeability in parallel artificial membrane permeability assays (PAMPA) or Caco-2 models [1]. Unlike the free base, the dihydrochloride form provides a known protonation baseline for dissolution studies without the confounding effect of variable counterion content. Researchers comparing permeability across a series of N-methylpiperidine derivatives can use this compound as a consistent, fully protonated reference point .

Internal Standard for LC-MS Method Development

The compound's unique molecular ion (M+H = 220.2 for the free base; dihydrochloride dissociates in solution) and characteristic fragmentation pattern arising from the 4-aminobenzyl moiety make it suitable as an internal standard or system suitability control in LC-MS workflows targeting piperidin-4-amine-containing drug candidates [1]. The availability of both 95% and 98% purity grades allows method developers to select the appropriate grade based on the required signal-to-noise and impurity tolerance of the analytical method.

Application
Selection Property
Validation Focus
Library synthesis scaffold
Free aromatic amine handle and dihydrochloride salt form
Coupling efficiency and product purity under parallel synthesis conditions
Monoamine transporter SAR studies
4‑Aminobenzyl substitution pattern distinct from published 2,4‑dichloro series
SERT/NET inhibition profiling; SAR exploration around the 4‑NH₂ position
pH‑dependent solubility / permeability probe
Dihydrochloride salt provides defined protonation baseline
PAMPA or Caco‑2 assay; comparison across N‑methylpiperidine analogs
LC‑MS internal standard / system suitability
Diagnostic fragment pattern from 4‑aminobenzyl moiety
Method selectivity and ion suppression assessment in piperidin‑4‑amine workflows
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